(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodobicyclo[222]octan-1-yl)(trimethyl)stannane is a chemical compound that features a bicyclic octane structure with an iodine atom and a trimethylstannane group
Vorbereitungsmethoden
The synthesis of (4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane typically involves the reaction of a bicyclo[2.2.2]octane derivative with iodine and trimethylstannane. The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using optimized conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogens, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of specialized materials and chemicals
Wirkmechanismus
The mechanism of action of (4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane involves its interaction with specific molecular targets and pathways. The iodine and trimethylstannane groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: Known for its strong nucleophilic properties and use in various organic transformations.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
The uniqueness of this compound lies in its specific structural features and the presence of both iodine and trimethylstannane groups, which confer distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
84010-82-2 |
---|---|
Molekularformel |
C11H21ISn |
Molekulargewicht |
398.90 g/mol |
IUPAC-Name |
(4-iodo-1-bicyclo[2.2.2]octanyl)-trimethylstannane |
InChI |
InChI=1S/C8H12I.3CH3.Sn/c9-8-4-1-7(2-5-8)3-6-8;;;;/h1-6H2;3*1H3; |
InChI-Schlüssel |
VLKSJRXAYYFBFS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C12CCC(CC1)(CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.